An In-depth Technical Guide to Amino-PEG2-NH-Boc: A Versatile Heterobifunctional Linker in Drug Discovery
An In-depth Technical Guide to Amino-PEG2-NH-Boc: A Versatile Heterobifunctional Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, particularly in the realms of targeted protein degradation and bioconjugation, the role of linker molecules is paramount. These molecular bridges are critical in the design and efficacy of sophisticated drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, Amino-PEG2-NH-Boc has emerged as a cornerstone reagent, prized for its defined length, hydrophilicity, and versatile chemical handles. This technical guide provides a comprehensive overview of Amino-PEG2-NH-Boc, its core attributes, primary functions, and methodologies for its application in research and drug development.
Core Attributes of Amino-PEG2-NH-Boc
Amino-PEG2-NH-Boc, chemically known as N-(tert-Butoxycarbonyl)-2,2'-(ethylenedioxy)diethylamine, is a heterobifunctional linker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain.[1] This structure is flanked by a free primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[2][] This distinct architecture provides for sequential and controlled conjugation reactions. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial feature for often hydrophobic drug molecules.[4][5]
The free amine group can readily react with functional groups such as carboxylic acids and activated NHS esters, while the Boc-protected amine remains inert.[1] This protecting group can be selectively removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation steps.[1][6] This stepwise reactivity is fundamental to the precise assembly of complex biomolecular constructs.[4]
Quantitative Data Summary
A summary of the key quantitative and physical properties of Amino-PEG2-NH-Boc is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | N-[2-(2-aminoethoxy)ethyl]-, 1,1-dimethylethyl ester carbamic acid | [7] |
| Synonyms | N-Boc-2-(2-Aminoethoxy)ethanamine, Boc-NH-PEG2-NH2 | [1][8] |
| CAS Number | 127828-22-2 | [7][9] |
| Molecular Formula | C9H20N2O3 | [7][9] |
| Molecular Weight | 204.27 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid | [7][9] |
| Purity | ≥98% | [7][10] |
| Density | 1.023±0.06 g/cm3 | [9] |
| Boiling Point | 321.1±22.0 °C (Predicted) | [8] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [7][9] |
| Solubility | Soluble in DMSO (100 mg/mL) | [9] |
Primary Function: A Central Linker in PROTAC Synthesis
The principal application of Amino-PEG2-NH-Boc is as a PEG-based linker in the synthesis of PROTACs.[9][11][12] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][13]
The linker in a PROTAC molecule is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5][] The length, flexibility, and hydrophilicity of the linker, properties endowed by the PEG chain of Amino-PEG2-NH-Boc, can significantly influence the PROTAC's cell permeability, solubility, and overall efficacy.[5][]
Signaling Pathway: The PROTAC Mechanism of Action
The general mechanism by which a PROTAC facilitates the degradation of a target protein is a well-defined signaling pathway. The following diagram illustrates this process, where Amino-PEG2-NH-Boc would serve as the "Linker" component of the PROTAC molecule.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
While specific experimental conditions will vary depending on the reactants, the following provides a detailed, representative methodology for the synthesis of a PROTAC molecule using Amino-PEG2-NH-Boc.
Synthesis of a PROTAC using Amino-PEG2-NH-Boc
This protocol outlines a two-step process for conjugating a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an NHS ester) to the Amino-PEG2-NH-Boc linker.
Materials and Reagents:
-
Amino-PEG2-NH-Boc
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an NHS ester functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Experimental Workflow Diagram:
Caption: Experimental workflow for PROTAC synthesis.
Procedure:
-
Step 1: Conjugation of POI Ligand to Amino-PEG2-NH-Boc
-
Dissolve the POI ligand (1.0 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add a solution of Amino-PEG2-NH-Boc (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Upon completion (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to obtain the crude POI-Linker-NH-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (POI-Linker-NH2) can be used directly in the next step.
-
-
Step 3: Conjugation to E3 Ligase Ligand
-
Dissolve the crude amine salt from Step 2 and the E3 ligase ligand-NHS ester (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the amine salt and facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete as monitored by LC-MS (typically 2-4 hours).
-
-
Step 4: Purification and Analysis
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash as described in Step 1.
-
Purify the crude final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.
-
This guide provides a foundational understanding of Amino-PEG2-NH-Boc, a critical tool in the development of targeted therapeutics. Its well-defined structure and versatile reactivity empower researchers to construct complex and potent drug molecules with precision.
References
- 1. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 2. 127828-22-2 | Amino-PEG2-NH-Boc | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Carbamic acid, [2-(2-aminoethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) | 127828-22-2 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. capotchem.com [capotchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
